molecular formula C18H17N5O4S B3686858 1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3686858
M. Wt: 399.4 g/mol
InChI Key: BIGJJSNRFFQEIH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a thiadiazole ring, and nitrophenoxy and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dimethylphenyl Isocyanate: This can be achieved by reacting 3,4-dimethylaniline with phosgene under controlled conditions.

    Synthesis of 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazole: This intermediate can be prepared by reacting 4-nitrophenol with a suitable thiadiazole precursor in the presence of a base.

    Coupling Reaction: The final step involves the reaction of 3,4-dimethylphenyl isocyanate with 5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazole to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound may have potential as a pesticide or herbicide due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and urea moiety are known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)urea: Lacks the thiadiazole and nitrophenoxy groups, making it less complex.

    3-(4-Nitrophenoxy)-1,3,4-thiadiazole: Lacks the dimethylphenyl and urea groups, offering different reactivity and applications.

    1-(3,4-Dimethylphenyl)-3-(4-nitrophenyl)urea:

Uniqueness

1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not seen in simpler analogs. The presence of the thiadiazole ring, in particular, adds to its versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-11-3-4-13(9-12(11)2)19-17(24)20-18-22-21-16(28-18)10-27-15-7-5-14(6-8-15)23(25)26/h3-9H,10H2,1-2H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJJSNRFFQEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(3,4-Dimethylphenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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